molecular formula C13H8ClIN2 B3035835 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 338748-95-1

3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B3035835
CAS No.: 338748-95-1
M. Wt: 354.57 g/mol
InChI Key: OFNIQRVXNNOFSE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine ( 338748-95-1) is a high-value, polyfunctional heteroaromatic compound of significant interest in advanced chemical and pharmaceutical research . This molecule features a core imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, which is further functionalized with a 4-chlorophenyl group at the 3-position and a reactive iodine atom at the 6-position . Its molecular formula is C13H8ClIN2, and it has a molecular weight of 354.58 g/mol . The presence of the iodine atom makes this compound a versatile and crucial intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions allow researchers to efficiently introduce complex carbon-based frameworks at the 6-position, enabling the rapid exploration of structure-activity relationships (SAR) and the synthesis of diverse compound libraries for biological screening . The combination of the electron-deficient chlorophenyl moiety and the iodine handle on the imidazopyridine core provides a unique template for developing novel ligands, functional materials, and potential pharmacologically active molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2/c14-10-3-1-9(2-4-10)12-7-16-13-6-5-11(15)8-17(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNIQRVXNNOFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240844
Record name 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338748-95-1
Record name 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Iodo-2-Aminopyridines with Chloroacetaldehyde

A high-yielding route to 6-iodoimidazo[1,2-a]pyridine involves the condensation of 6-iodo-2-aminopyridine with chloroacetaldehyde in ethanol (84–91% yield). This reaction proceeds via nucleophilic attack of the aminopyridine’s endocyclic nitrogen on chloroacetaldehyde, followed by cyclodehydration (Figure 1).

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 12–24 hours

Advantages :

  • Scalable to multigram quantities.
  • Minimal byproducts due to the stability of iodo-substituted aminopyridines.

Iodine/CuI-Mediated Double C–H Amination

An alternative method employs CuI and molecular iodine to convert 2-aminopyridines into 2-iodoimidazo[1,2-a]pyridines via double C–H amination. While this approach primarily targets position 2, modifications using directing groups or steric effects could enable iodination at position 6.

Key Parameters :

  • Catalyst: CuI (10 mol%)
  • Oxidant: I₂ (1.2 equiv)
  • Solvent: DMF, 80°C

Limitations :

  • Limited regiocontrol for distal positions like C6.

Introducing the 4-Chlorophenyl Group at Position 3

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 3-bromo-6-iodoimidazo[1,2-a]pyridine with 4-chlorophenylboronic acid offers a regioselective route. This method leverages the orthogonal reactivity of halogens at positions 3 and 6.

Representative Protocol :

  • Substrate : 3-Bromo-6-iodoimidazo[1,2-a]pyridine (synthesized via bromination of 6-iodoimidazo[1,2-a]pyridine using NBS).
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃
  • Solvent : Toluene/EtOH/H₂O (2:1:2)
  • Yield : 65–78%.

Mechanistic Insight :
The bromine at C3 undergoes oxidative addition to Pd⁰, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond.

Three-Component Cyclization with 4-Chlorobenzaldehyde

A one-pot synthesis using 6-iodo-2-aminopyridine, 4-chlorobenzaldehyde, and tert-butyl isocyanide under iodine catalysis forms the target compound directly. The reaction proceeds via imine formation, followed by [4+1] cycloaddition (Figure 2).

Optimized Conditions :

  • Catalyst: I₂ (20 mol%)
  • Solvent: EtOH
  • Temperature: 80°C
  • Yield: 58–72%.

Advantages :

  • Atom-economical and avoids isolation of intermediates.
  • Tunable for diverse aryl aldehydes.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst Yield (%) Regiocontrol
Chloroacetaldehyde Condensation 6-Iodo-2-aminopyridine + Chloroacetaldehyde None 84–91 High (C6)
Suzuki Coupling 3-Bromo-6-iodoimidazo[1,2-a]pyridine Pd(PPh₃)₄ 65–78 High (C3)
Three-Component Reaction 6-Iodo-2-aminopyridine + 4-Chlorobenzaldehyde I₂ 58–72 Moderate

Key Observations :

  • The chloroacetaldehyde route offers the highest yields for C6 iodination but requires subsequent functionalization at C3.
  • Suzuki coupling provides excellent regiocontrol but demands pre-brominated intermediates.
  • The three-component method balances simplicity and directness but suffers from moderate yields.

Challenges and Optimization Strategies

Regioselectivity in Cyclization Reactions

The electronic effects of the iodine substituent can direct electrophilic attack during cyclization. Computational studies suggest that the C3 position is more nucleophilic in 6-iodoimidazo[1,2-a]pyridines, facilitating aryl group installation.

Functional Group Compatibility

  • Iodine Stability : Prolonged heating in polar solvents (e.g., DMF) may lead to partial deiodination. Using milder conditions (e.g., ethanol, ≤80°C) mitigates this.
  • Boronic Acid Handling : 4-Chlorophenylboronic acid requires anhydrous conditions to prevent protodeboronation.

Recent Advances in Catalytic Systems

DBU-Catalyzed Green Synthesis

A DBU-mediated protocol in aqueous ethanol enables room-temperature cyclization of 2-aminopyridines and phenacyl bromides, though it primarily targets C2-aryl derivatives. Adapting this method for C3-functionalized compounds remains an open challenge.

Photoredox Catalysis

Emerging methods using visible-light-driven catalysis show promise for C–H functionalization at inert positions, potentially bypassing the need for pre-halogenated substrates.

Scientific Research Applications

Synthesis of 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

The synthesis of imidazo[1,2-a]pyridine derivatives, including this compound, typically involves various methods such as condensation reactions and iodine-mediated processes. For instance, iodine-catalyzed one-pot syntheses have been reported to yield these compounds efficiently under mild conditions, showcasing their synthetic versatility .

Anticholinesterase Activity

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound this compound has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters .

  • IC50 Values : Studies indicate that specific derivatives exhibit varying IC50 values against AChE and BChE, with some showing potent inhibition comparable to established drugs .

Antimicrobial Activity

Research has also demonstrated the antimicrobial properties of imidazo[1,2-a]pyridines. A series of derivatives were synthesized and tested against various bacterial strains, revealing significant antibacterial activity . The presence of the 4-chlorophenyl group in this compound may enhance its interaction with bacterial targets.

Neurological Disorders

Given its cholinesterase inhibitory properties, this compound holds potential for developing treatments for Alzheimer's disease and other cognitive disorders. The ability to cross the blood-brain barrier makes imidazo[1,2-a]pyridines attractive candidates for neurological therapies .

Cancer Research

The compound's structural characteristics suggest potential applications in cancer research as well. Some imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest . The halogen substitution on the phenyl ring may influence the compound's reactivity and biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Modifications on the phenyl ring and the imidazole core can significantly affect biological activity.

Modification Effect on Activity
Halogen Substitution (e.g., Cl)Increases potency against cholinesterases
Alkyl SubstituentsAlters lipophilicity and may enhance CNS penetration
Variation in Imidazole PositionAffects binding affinity to target enzymes

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The imidazo[1,2-a]pyridine core allows for extensive modifications at positions 2, 3, and 6. Key analogs include:

Compound Name Substituents (Position) Key Structural Differences Reference
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine 3: 4-ClPh; 6: I Iodine at position 6
2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine 2: 4-ClPh; 6: CH₃ Methyl at position 6; 4-ClPh at position 2
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide 2: 4-ClPh; 3: CH₂CONH₂; 6: Cl Chlorine at position 6; acetamide at 3
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine 2: 4-BrPh; 6: I Bromine vs. chlorine on phenyl; position 2
3-(1-Benzyl-triazol-4-yl)-2-(4-ClPh)imidazo[1,2-a]pyridine 3: Triazole-benzyl; 2: 4-ClPh Triazole-benzyl substituent at position 3

Key Observations :

  • Halogen Effects : The iodine atom in the target compound may enhance lipophilicity and influence binding kinetics compared to chloro or methyl groups .
  • Positional Isomerism : Fluorescence studies show that 2-(4-chlorophenyl) substitution (e.g., compound 6b in ) results in lower emission intensity compared to unsubstituted imidazo[1,2-a]pyridine, suggesting that substituent position critically impacts photophysical properties .

Pharmacological and Physicochemical Properties

Anticancer Activity
  • Diazenyl Derivatives: Compounds 5–7 () with 4-chlorophenyl diazenyl groups inhibit AKT/mTOR pathways in melanoma and cervical cancer cells, suggesting that electron-withdrawing groups (e.g., Cl) enhance target engagement .
  • Nitroimidazo Derivatives : 3-Nitroimidazo[1,2-a]pyridines () with sulfonylmethyl groups exhibit antileishmanial activity, though their aqueous solubility is improved via hydrophilic substituents (e.g., methoxy groups) .
Fluorescence Properties
  • Low Fluorescence in 2-(4-ClPh) Derivatives : The 2-(4-chlorophenyl) substitution (e.g., 6b in ) reduces fluorescence intensity due to electron-withdrawing effects, whereas electron-donating groups (e.g., methoxy) enhance emission .
Solubility and ADME
  • Aqueous Solubility : Nitroimidazo derivatives () achieve improved solubility through sulfonylmethyl or morpholine groups, whereas iodinated compounds like the target may require formulation optimization due to higher hydrophobicity .
  • Metabolic Stability : Morpholine and pyrrolidine substituents (e.g., cpd S4–S5 in ) enhance metabolic stability by reducing cytochrome P450 interactions .

Biological Activity

3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, notable for its potential therapeutic applications. The compound features a chlorophenyl group at the 3-position and an iodine atom at the 6-position of the imidazo[1,2-a]pyridine core. Its structural attributes contribute to its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The unique dual halogen substitution in this compound enhances its reactivity. This compound's structure can be summarized as follows:

Property Details
Chemical Formula C11_{11}H8_{8}ClI N
Molecular Weight 284.55 g/mol
Halogen Substituents Chlorine (Cl) and Iodine (I)

Research indicates that this compound interacts with specific molecular targets, primarily enzymes and receptors involved in disease pathways. Notably, it has been shown to inhibit the activity of various kinases and may modulate signaling pathways crucial for cell proliferation and survival.

Target Interactions

  • VEGFR2 Receptors : The compound has been identified as a potential inhibitor of VEGFR2 receptors, which play a critical role in tumor growth and angiogenesis .
  • Rab Geranylgeranyl Transferase (RGGT) : Inhibition studies have demonstrated that certain analogs can disrupt RGGT activity, affecting prenylation processes in cancer cells .

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study using the HeLa cervical carcinoma cell line reported significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell viability .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens. The presence of halogen substituents is believed to enhance its efficacy against bacterial strains .

Case Studies

  • Cytotoxicity Assay in HeLa Cells : A series of experiments were conducted to determine the IC₅₀ values of various imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity, with some showing IC₅₀ values below 150 μM .
  • Inhibition of Angiogenesis : In vitro studies demonstrated that treatment with this compound resulted in reduced endothelial cell proliferation and migration, suggesting its potential as an anti-angiogenic agent .

Comparative Analysis with Related Compounds

To further understand the biological implications of this compound, a comparison with related compounds was performed:

Compound Name Key Features Biological Activity
3-(4-Chlorophenyl)-6-bromoimidazo[1,2-a]pyridineBromine instead of iodineModerate anticancer activity
3-(4-Methylphenyl)-6-iodoimidazo[1,2-a]pyridineMethyl group instead of chlorineLower antimicrobial efficacy

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine?

The synthesis typically involves multi-step reactions, including:

  • Vilsmeier-Haack formylation : A chloroform/DMF/POCl₃ system is used to introduce aldehyde groups to the imidazo[1,2-a]pyridine core, followed by iodination at the 6-position .
  • Cyclocondensation : Reacting 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux conditions (e.g., using chloroform or toluene as solvents) to form the imidazo[1,2-a]pyridine scaffold .
  • Functionalization : Electrophilic substitution (e.g., iodination) at specific positions using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media .

Q. How can researchers purify and characterize this compound?

  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water are standard methods .
  • Characterization :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing aromatic protons at 6-iodo vs. 4-chlorophenyl positions) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Q. What analytical techniques are critical for assessing its stability under experimental conditions?

  • HPLC : Monitor degradation products under varying pH, temperature, or light exposure.
  • Thermogravimetric analysis (TGA) : Assess thermal stability .
  • UV-Vis spectroscopy : Track photodegradation in solution (e.g., in DMSO or methanol) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

  • Factorial design of experiments (DoE) : Use a 2³ factorial matrix to evaluate variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (8–24 hours). Statistical analysis identifies significant factors .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) often enhance iodination efficiency compared to non-polar solvents .
  • Catalyst selection : Copper(I) iodide or palladium catalysts improve regioselectivity in cross-coupling steps .

Q. What mechanistic insights explain competing side reactions during synthesis?

  • Iodination vs. chlorination : Competing electrophilic substitution at the 6-position can occur if residual chlorine sources (e.g., POCl₃) are present. Kinetic studies (e.g., quenching reactions at intervals) help identify intermediates .
  • Byproduct formation : Over-oxidation during formylation (e.g., using excess POCl₃) may produce carboxylic acid derivatives. Reducing agent selection (e.g., NaBH₄ vs. LiAlH₄) can mitigate this .

Q. How can computational methods aid in predicting this compound’s reactivity or biological activity?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screen against target proteins (e.g., kinases) to hypothesize binding modes, leveraging structural analogs from imidazo[1,2-a]pyridine drug candidates .

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing iodine with bromine) and test in vitro against control cell lines .
  • Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in MTT assays) and adjust for variables like solvent (DMSO concentration ≤0.1%) or cell passage number .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s pharmacokinetic properties?

  • In vitro assays :
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • CYP450 inhibition : Use fluorogenic substrates in liver microsomes to assess metabolic interactions .
    • In silico tools : Apply ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration .

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Intra-lab validation : Perform triplicate syntheses with ANOVA to assess yield variability (p < 0.05 threshold) .
  • Inter-lab collaboration : Share protocols with independent labs to confirm reproducibility, documenting critical parameters (e.g., stirring rate, solvent grade) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

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